molecular formula C20H21ClN2O2 B12951265 Benzyl 6-chlorospiro[indoline-3,4'-piperidine]-1'-carboxylate

Benzyl 6-chlorospiro[indoline-3,4'-piperidine]-1'-carboxylate

Cat. No.: B12951265
M. Wt: 356.8 g/mol
InChI Key: NLGZJNKOOHCSPI-UHFFFAOYSA-N
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Description

Benzyl 6-chlorospiro[indoline-3,4’-piperidine]-1’-carboxylate is a spirocyclic compound that features a unique structural framework. Spiro compounds, characterized by their rigid three-dimensional structures, are of significant interest in medicinal chemistry due to their potential biological activities . This compound, in particular, is notable for its spiro[indoline-3,4’-piperidine] core, which is fused with a benzyl group and a carboxylate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 6-chlorospiro[indoline-3,4’-piperidine]-1’-carboxylate typically involves multicomponent reactions. One common method is the three-component cyclocondensation reaction of isatins, pyrazolones, and malononitrile in aqueous media . This reaction is catalyzed by various agents, including p-TSA (para-toluenesulfonic acid), and often proceeds under mild and neutral conditions, resulting in high yields and operational simplicity .

Industrial Production Methods

Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of environmentally benign solvents like water is preferred to minimize environmental impact. Additionally, the process may be optimized for higher efficiency and yield through the use of advanced catalysts and reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Benzyl 6-chlorospiro[indoline-3,4’-piperidine]-1’-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Mechanism of Action

The mechanism of action of Benzyl 6-chlorospiro[indoline-3,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into three-dimensional binding sites on proteins, potentially inhibiting or modulating their activity . This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 6-chlorospiro[indoline-3,4’-piperidine]-1’-carboxylate is unique due to its specific combination of a spiro[indoline-3,4’-piperidine] core with a benzyl group and a carboxylate moiety.

Properties

Molecular Formula

C20H21ClN2O2

Molecular Weight

356.8 g/mol

IUPAC Name

benzyl 6-chlorospiro[1,2-dihydroindole-3,4'-piperidine]-1'-carboxylate

InChI

InChI=1S/C20H21ClN2O2/c21-16-6-7-17-18(12-16)22-14-20(17)8-10-23(11-9-20)19(24)25-13-15-4-2-1-3-5-15/h1-7,12,22H,8-11,13-14H2

InChI Key

NLGZJNKOOHCSPI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC12CNC3=C2C=CC(=C3)Cl)C(=O)OCC4=CC=CC=C4

Origin of Product

United States

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